BenchChemオンラインストアへようこそ!

recombinant PF4-241

Angiogenesis Research Glycosaminoglycan Biology Chemokine Pharmacology

Recombinant PF4-241 (rPF4-241, CAS 136512-13-5) is a site-specifically engineered recombinant analogue of human platelet factor 4 (PF4/CXCL4) that was designed to lack affinity for heparin while retaining potent angiostatic and antitumor activity. Unlike the native protein, which binds heparin with high affinity (KD ~0.12 nM) , rPF4-241 possesses a mutation near its carboxy terminus where four lysine residues are converted to two Gln-Glu couplets, resulting in a complete loss of heparin binding.

Molecular Formula C18H14O2
Molecular Weight 0
CAS No. 136512-13-5
Cat. No. B1180048
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namerecombinant PF4-241
CAS136512-13-5
Synonymsrecombinant PF4-241
Molecular FormulaC18H14O2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Recombinant PF4-241 (CAS 136512-13-5): Heparin-Binding-Deficient Angiostatic Chemokine Engineered for Mechanistic Selectivity


Recombinant PF4-241 (rPF4-241, CAS 136512-13-5) is a site-specifically engineered recombinant analogue of human platelet factor 4 (PF4/CXCL4) that was designed to lack affinity for heparin while retaining potent angiostatic and antitumor activity [1]. Unlike the native protein, which binds heparin with high affinity (KD ~0.12 nM) [2], rPF4-241 possesses a mutation near its carboxy terminus where four lysine residues are converted to two Gln-Glu couplets, resulting in a complete loss of heparin binding [3]. This protein is a validated tool for discriminating heparin-binding-dependent biological effects from heparin-binding-independent angiostatic activities, a differentiation that is unattainable with wild-type PF4 or its natural variant CXCL4L1.

Recombinant PF4-241: Why Wild-Type PF4, CXCL4L1, and Protamine Cannot Serve as Functional Equivalents


In-class compounds of PF4-241 cannot be simply interchanged for applications requiring investigation of GAG (glycosaminoglycan)-independent angiostatic signaling pathways. Wild-type recombinant PF4 (rPF4) binds to heparin and cell-surface glycosaminoglycans with high affinity, leading to membrane retention and confounding biological readouts, whereas PF4-241 lacks this affinity entirely, making it the only suitable tool for isolating heparin-binding-independent angiostatic mechanisms [1]. The natural variant CXCL4L1, while more angiostatically active than PF4, still retains significant residual heparin and heparan sulfate binding (KD = 10.7 nM and 40.2 nM, respectively), which prevents its use where complete absence of GAG interaction is required [2]. Protamine sulfate, a clinical heparin neutralizer, has a completely different pharmacological profile with known adverse hemodynamic effects and is not structurally related to PF4 [3]. The quantitative evidence below confirms that procurement selection of PF4-241 over these alternatives materially alters experimental or therapeutic outcomes.

Recombinant PF4-241 Evidence Guide: Quantified Differentiation from Wild-Type PF4 and CXCL4L1 in Heparin Binding, Angiostasis, Tumor Growth, and Cellular Retention


Complete Abolition of Heparin Binding by rPF4-241 Versus High-Affinity Binding by Wild-Type rPF4 (SPR)

rPF4-241 (designated CXCL4-241 in the comparative study) exhibits absolutely no detectable binding (NB) to immobilized heparin, heparan sulfate, or chondroitin sulfate B as determined by surface plasmon resonance (SPR), in stark contrast to wild-type rCXCL4 which binds heparin with a KD of 0.12 nM [1]. This complete loss of heparin binding is a direct consequence of the engineered C-terminal mutation replacing the four positively charged lysine residues with two neutral Gln-Glu couplets, confirmed also by the Factor Xa inhibition assay [2]. The natural variant CXCL4L1, while attenuated, still binds heparin with a KD of 10.7 nM, making it unsuitable for studies requiring total GAG independence.

Angiogenesis Research Glycosaminoglycan Biology Chemokine Pharmacology

rPF4-241 Exhibits Enhanced Anti-Angiogenic Potency Compared to Wild-Type rPF4 in the Chicken Chorioallantoic Membrane (CAM) Assay

Even at the lowest concentration tested (1.25 nmol/disc), rPF4-241 extensively inhibited angiogenesis in the CAM system, generating larger avascular zones than equal molar concentrations of native sequence rPF4 [1]. Critically, the inhibitory effect of rPF4-241 was not abrogated by the presence of heparin, whereas the angiostatic activity of native rPF4 was reversed under the same conditions. This provides dual differentiation: superior potency by visual quantification of avascular zone area, and heparin-resistant activity, confirming that the mutated sequence uncouples angiostatic function from GAG binding.

Developmental Angiogenesis Anti-Angiogenic Screening Heparin Reversal Assays

rPF4-241 Potently Inhibits Endothelial Cell Proliferation with a Lower IC50 than Wild-Type CXCL4

In a well-controlled in vitro comparative study, rPF4-241 (referred to as rCXCL4-241) inhibited bovine aortic endothelial cell (BAEC) proliferation with an IC50 of 0.84 μg/mL, a value approximately 2.7-fold lower than the IC50 of 2.3 μg/mL observed for wild-type rCXCL4 under identical assay conditions [1]. This establishes rPF4-241 as inherently more potent in inhibiting endothelial cell proliferation, despite its complete lack of heparin-binding activity. The maximal inhibitory concentration (Imax) for both proteins was comparable at 5.0 μg/mL, indicating that the potency advantage is not due to a difference in maximal effect but rather a leftward shift in the dose-response curve.

Endothelial Cell Biology Anti-Proliferative Assays Chemokine Drug Development

rPF4-241 Lacks Cell-Surface Retention Via GAGs, Enabling Unrestricted Diffusion Distinct from Both Wild-Type PF4 and CXCL4L1

In cellulo diffusion and membrane fractionation studies, rPF4-241 (CXCL4-241) was exclusively detected in the culture medium and never found associated with cell membranes, in direct contrast to wild-type CXCL4 and CXCL4L1, where the majority of the protein was retained on the cell surface [1]. Specifically, wild-type CXCL4 was predominantly membrane-associated, while CXCL4L1 showed intermediate but significant cell-surface retention, both properties attributable to their remaining GAG-binding capacity. Because rPF4-241 lacks any GAG affinity, its predicted in vivo half-life and diffusibility are expected to be substantially increased, a property previously demonstrated for CXCL4L1 relative to CXCL4 but maximized in rPF4-241.

Protein Pharmacokinetics Cell-Surface Retention Assays Chemokine Bioavailability

In Vivo Antitumor Efficacy of rPF4-241 is Independent of T-Cell Status and Tumor Histotype, with Activity Comparable to Wild-Type rPF4

Daily intralesional injections of rPF4-241 significantly inhibited the growth of B16 melanoma in syngeneic C57BL/6J mice without direct inhibitory effects on B16 cell growth in vitro, indicating that the antitumor mechanism is purely angiostatic [1]. Equivalent antitumor effects were observed against the human colon carcinoma HCT-116 grown in nude mice, confirming that the inhibitory activity was neither tumor-type specific nor T-cell dependent. In the same study, wild-type rPF4 produced a qualitatively similar degree of tumor growth suppression, establishing that the heparin-binding domain is dispensable for in vivo antitumor activity. This is supported by patent disclosures stating that dosages of native sequence rPF4 and peptide fragments may be twice that of rPF4-241 or higher [2], implying a potential therapeutic index advantage for the engineered variant.

Tumor Angiogenesis Syngeneic Mouse Models Xenograft Efficacy Studies

Structural Specificity of rPF4-241: A Definitive Molecular Identifier That Prevents Cross-Reactivity with Commercial Anti-PF4 Antibodies Targeting the Heparin-Binding Domain

rPF4-241 is defined by a precise primary sequence modification: the DNA sequence encoding the four lysine residues near the carboxy terminus of PF4 (the heparin-binding domain, residues 60-70) was converted by cassette mutagenesis to encode two Gln-Glu couplets (CAA GAA), resulting in the C-terminal peptide sequence Pro-Leu-Tyr-Gln-Glu-Ile-Ile-Gln-Glu-Leu-Leu-Glu-Ser [1]. This structural alteration simultaneously eliminates the heparin-binding epitope and distinguishes rPF4-241 from both wild-type PF4 and the natural non-allelic variant CXCL4L1, which differs from PF4 at only three amino acid positions (Pro58→Leu, Lys66→Glu, Leu67→His) but retains all four C-terminal lysines [2]. While rPF4-241 is reactive with polyclonal antibodies to native PF4, monoclonal antibodies targeting the heparin-binding lysine-rich region will fail to recognize rPF4-241, providing a built-in specificity control for discriminating between endogenously produced PF4 and the exogenously administered analogue [1].

Protein Engineering Antibody Epitope Mapping Quality Control

Recombinant PF4-241: Validated Application Scenarios Anchored in Quantitative Differentiation Evidence


Mechanistic Dissection of Heparin-Binding-Independent Angiostatic Signaling Pathways in Endothelial Cell Assays

When the objective is to separate the contribution of GAG binding from the intrinsic angiostatic activity of PF4, rPF4-241 is the only validated chemokine tool. Its complete inability to bind heparin (confirmed by SPR with KD = NB) and its retained angiostatic efficacy in the CAM assay at 1.25 nmol/disc [1] make it uniquely suitable for experiments where any residual GAG interaction would confound interpretation. Researchers can pair rPF4-241 with wild-type rPF4 as a positive control for GAG-dependent effects, using the IC50 shift from 2.3 μg/mL (wild-type) to 0.84 μg/mL (rPF4-241) in endothelial cell proliferation assays [2] as a quantitative benchmark for heparin-independent anti-proliferative potency.

In Vivo Tumor Angiogenesis Models Requiring Heparin-Resistant Angiostatic Activity to Avoid Confounding Interactions with Endogenous Glycosaminoglycans

For syngeneic (B16-F10 melanoma) or xenograft (HCT-116 colon carcinoma) mouse models of tumor angiogenesis, rPF4-241 offers the distinct advantage that its angiostatic and tumor-suppressive activity is not reversed by endogenous or co-administered heparin [3]. This is a critical differentiator for studies involving surgical procedures where heparin anticoagulation is necessary, or in tumor microenvironments rich in heparan sulfate proteoglycans. The patent disclosure that native rPF4 may require twice the dosage of rPF4-241 for comparable effects further supports selecting rPF4-241 to reduce protein consumption in high-volume preclinical efficacy studies [1].

Pharmacokinetic and Biodistribution Studies of a Freely Diffusible, Non-Membrane-Retained Angiostatic Chemokine

Unlike wild-type PF4 and CXCL4L1, both of which are substantially retained at the cell surface via GAG interactions, rPF4-241 partitions exclusively into the soluble fraction and is detectable only in the culture medium following cellular expression [2]. This property makes rPF4-241 the optimal candidate for systemic delivery studies, where avoidance of first-pass tissue sequestration is essential for achieving therapeutic plasma concentrations. Laboratories investigating the pharmacokinetics of PF4-based anti-angiogenic agents can use rPF4-241 to establish the maximum possible tissue penetration and diffusibility achievable by a PF4 scaffold.

Structural Biology and Epitope Mapping Studies Requiring Definitive Molecular Identification of Exogenous PF4 Analogues Against an Endogenous PF4 Background

rPF4-241 carries a unique C-terminal signature sequence (Pro-Leu-Tyr-Gln-Glu-Ile-Ile-Gln-Glu-Leu-Leu-Glu-Ser) resulting from the four-lysine to two Gln-Glu couplet substitution, which is absent in both wild-type PF4 and the natural variant CXCL4L1 [1]. This sequence can be exploited for mass spectrometry-based differentiation or for the development of mutation-specific antibodies that distinguish exogenously administered rPF4-241 from endogenously released PF4 in biological samples. The protein's preserved reactivity with polyclonal anti-PF4 antibodies, combined with its differential reactivity against heparin-binding domain-specific monoclonal antibodies, provides orthogonal analytical handles for unequivocal identification in complex biological matrices.

Quote Request

Request a Quote for recombinant PF4-241

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.